2-Amino-2-[4-(methylthio)phenyl]ethanol
Overview
Description
2-Amino-2-[4-(methylthio)phenyl]ethanol is a chemical compound with the molecular formula C9H13NOS and a molecular weight of 183.27 g/mol . It is also known by its IUPAC name, 2-amino-2-[4-(methylsulfanyl)phenyl]ethanol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a methylthio-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[4-(methylthio)phenyl]ethanol typically involves the reaction of 4-(methylthio)benzaldehyde with an appropriate amine and reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent in an alcohol solvent . The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[4-(methylthio)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can further modify the amino and hydroxyl groups.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the phenyl ring.
Scientific Research Applications
2-Amino-2-[4-(methylthio)phenyl]ethanol has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-[4-(methylthio)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The methylthio group can undergo oxidation to form reactive intermediates that further modulate its activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-[4-(methylsulfanyl)phenyl]ethanol: Similar in structure but with different substituents on the phenyl ring.
2-Amino-2-[4-(ethylthio)phenyl]ethanol: Contains an ethylthio group instead of a methylthio group.
2-Amino-2-[4-(methylthio)phenyl]propanol: Similar structure but with a propanol group instead of ethanol.
Uniqueness
2-Amino-2-[4-(methylthio)phenyl]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-Amino-2-[4-(methylthio)phenyl]ethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes an amino group, a hydroxyl group, and a methylthio group attached to a phenyl ring. This unique combination of functional groups contributes to its reactivity and biological activity.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The amino and hydroxyl groups facilitate hydrogen bonding, enhancing interactions with enzymes and receptors. The methylthio group may undergo oxidation, generating reactive intermediates that further modulate its biological effects.
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies suggest that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents.
- Antiprotozoal Properties : It has been investigated for its potential against protozoan infections, indicating promise in treating diseases caused by protozoa.
- Cytotoxic Effects : Preliminary studies have shown that it may exhibit cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
Research Findings
A variety of studies have explored the biological activity of this compound. Below are key findings from recent research:
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential use in treating bacterial infections.
- Cytotoxicity Assessment : In vitro tests were conducted on various cancer cell lines, including breast and lung cancer cells. Results indicated that the compound induced apoptosis in these cells, showcasing its potential as an anticancer agent.
Properties
IUPAC Name |
2-amino-2-(4-methylsulfanylphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISQHIHFZXIWAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288939 | |
Record name | β-Amino-4-(methylthio)benzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910443-19-5 | |
Record name | β-Amino-4-(methylthio)benzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=910443-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-Amino-4-(methylthio)benzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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